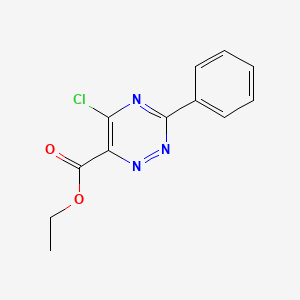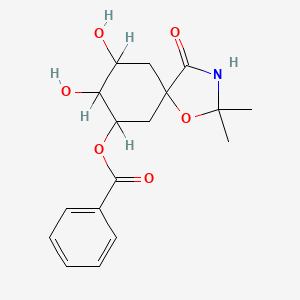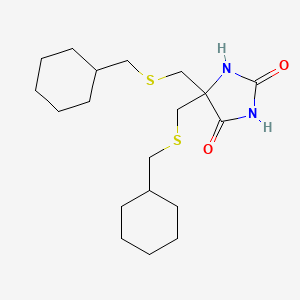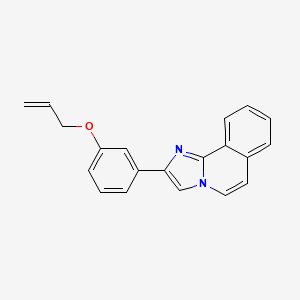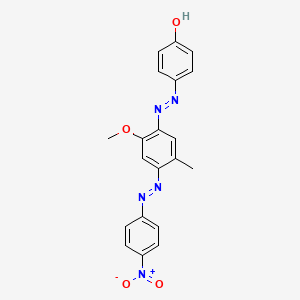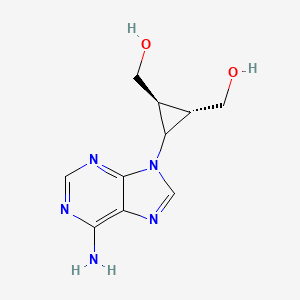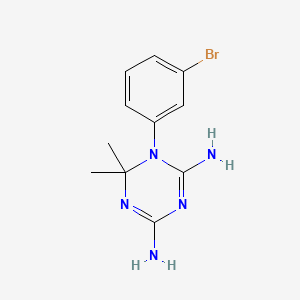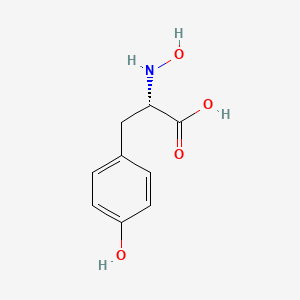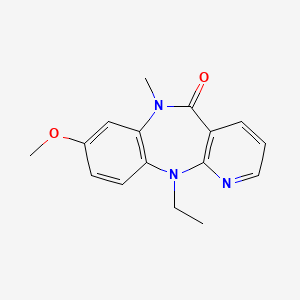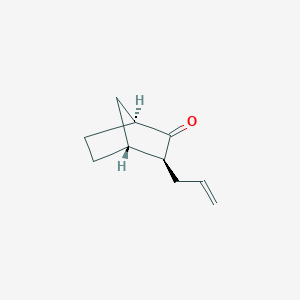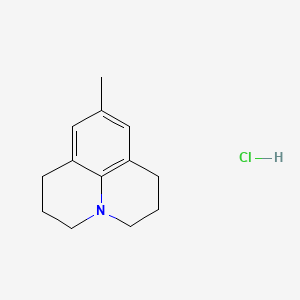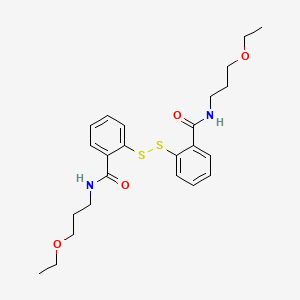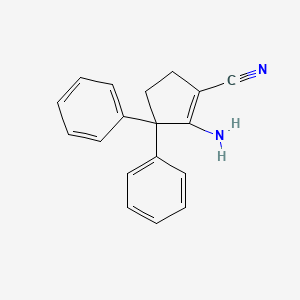
2-Amino-3,3-diphenylcyclopent-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 83214 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, biological processes, and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 83214 involves several steps, typically starting with the preparation of precursor molecules. The exact synthetic route can vary, but it generally includes a series of organic reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 83214 is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
NSC 83214 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 83214 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving NSC 83214 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from reactions involving NSC 83214 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of NSC 83214 but with modified functional groups.
Aplicaciones Científicas De Investigación
NSC 83214 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 83214 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of NSC 83214 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function and signaling. The exact molecular targets and pathways can vary depending on the specific application and context in which NSC 83214 is used.
Comparación Con Compuestos Similares
NSC 83214 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 36586 and NSC 36587 share structural similarities with NSC 83214 but differ in their specific functional groups and reactivity.
Uniqueness: NSC 83214 stands out due to its specific chemical properties, reactivity, and potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
3597-67-9 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-amino-3,3-diphenylcyclopentene-1-carbonitrile |
InChI |
InChI=1S/C18H16N2/c19-13-14-11-12-18(17(14)20,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-12,20H2 |
Clave InChI |
LXKLQFKERWNHHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=C1C#N)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


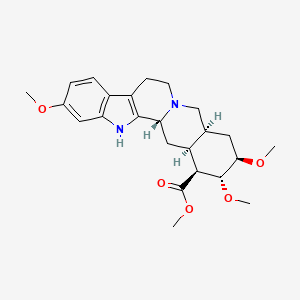
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
